molecular formula C8H5BrClNO3S B1484842 2-Bromo-3-cyano-6-methoxybenzenesulfonyl chloride CAS No. 1807164-24-4

2-Bromo-3-cyano-6-methoxybenzenesulfonyl chloride

Cat. No.: B1484842
CAS No.: 1807164-24-4
M. Wt: 310.55 g/mol
InChI Key: QLLMEKNGEBPDPE-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-6-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C8H5BrClNO3S It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-6-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-3-cyano-6-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions often require a controlled temperature environment to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters are common practices to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-6-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under mild to moderate temperatures.

    Oxidation and Reduction: Specific oxidizing or reducing agents may be employed depending on the desired transformation.

Major Products Formed

    Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-cyano-6-methoxybenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the modification of biomolecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-6-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonate thioester bonds. These reactions are crucial in various synthetic pathways and biological modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride
  • 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride

Uniqueness

2-Bromo-3-cyano-6-methoxybenzenesulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of the resulting products. The combination of bromine, cyano, and methoxy substituents provides a distinct chemical profile that can be leveraged in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-3-cyano-6-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c1-14-6-3-2-5(4-11)7(9)8(6)15(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLMEKNGEBPDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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